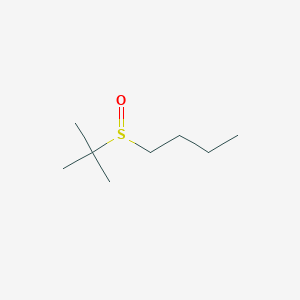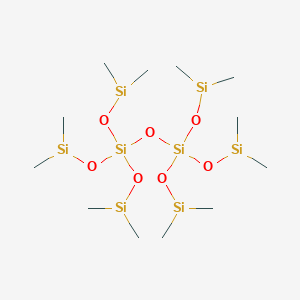
CID 21697934
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 21697934 is a chemical compound with unique properties and applications in various fields
Méthodes De Préparation
The synthesis of CID 21697934 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis includes:
Synthetic Routes: The compound is typically synthesized through a series of organic reactions, involving the use of specific reagents and catalysts.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
CID 21697934 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of specific oxidized products.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different properties.
Applications De Recherche Scientifique
CID 21697934 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for further study.
Biology: The compound is used in biological assays to study its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of CID 21697934 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and pharmacological effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
CID 21697934 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 share structural similarities with this compound
Uniqueness: What sets this compound apart is its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H36O7Si8 |
|---|---|
Poids moléculaire |
517.09 g/mol |
InChI |
InChI=1S/C12H36O7Si8/c1-20(2)13-26(14-21(3)4,15-22(5)6)19-27(16-23(7)8,17-24(9)10)18-25(11)12/h1-12H3 |
Clé InChI |
VAAWNAIDCYXVNF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)


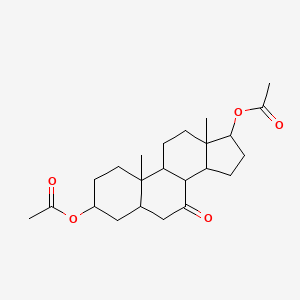



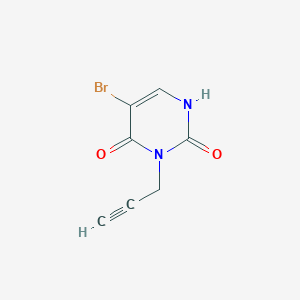
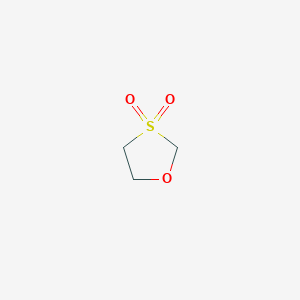
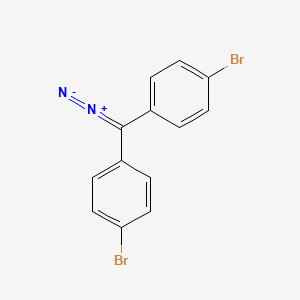


![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)
